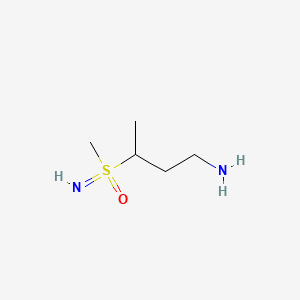![molecular formula C9H11Cl2N5 B6605411 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1094107-27-3](/img/structure/B6605411.png)
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride (2C-T-HCl) is a synthetic organic compound that has been the subject of a great deal of scientific research in recent years. It is a derivative of the drug phenethylamine and is classified as a substituted phenethylamine. 2C-T-HCl is commonly used in laboratory experiments for its ability to modulate the activity of neurotransmitters in the brain. It has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Mechanism of Action
The exact mechanism of action of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is not yet fully understood. However, it is believed to act on the 5-HT2A and 5-HT2C serotonin receptors, as well as the dopamine and norepinephrine systems. It is thought that the compound modulates the activity of these systems by binding to the receptors and influencing their activity.
Biochemical and Physiological Effects
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has been found to produce a variety of biochemical and physiological effects. It has been shown to produce changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to produce changes in the activity of enzymes, hormones, and other molecules involved in the regulation of physiological processes. In addition, 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has been found to produce changes in the electrical activity of neurons in the brain.
Advantages and Limitations for Lab Experiments
The use of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low potential for abuse. However, the compound has several limitations. It is not approved for human use and can only be used in laboratory experiments. In addition, the exact mechanism of action of the compound is not yet fully understood.
Future Directions
The potential therapeutic applications of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride are currently being explored. Researchers are studying the compound’s ability to modulate the activity of neurotransmitters in the brain and its potential to treat neurological disorders such as depression and anxiety. In addition, researchers are exploring the compound’s ability to modulate the activity of enzymes, hormones, and other molecules involved in the regulation of physiological processes. Finally, researchers are exploring the potential use of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride in the treatment of other diseases and conditions such as addiction and pain.
Synthesis Methods
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is synthesized from a simple laboratory procedure. The starting materials are 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl ethan-1-amine, hydrochloric acid, and a base such as sodium hydroxide. The reaction is conducted in aqueous solution and is catalyzed by the base. The reaction yields 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride as the product.
Scientific Research Applications
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has been extensively studied for its ability to modulate the activity of neurotransmitters in the brain. It has been found to act as an agonist of the 5-HT2A serotonin receptor and as an antagonist of the 5-HT2C serotonin receptor. It has also been shown to modulate the activity of the dopamine and norepinephrine systems. In addition, 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has been studied for its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
2-[5-chloro-2-(tetrazol-1-yl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-1-2-9(7(5-8)3-4-11)15-6-12-13-14-15;/h1-2,5-6H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVBSQJGODDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)N2C=NN=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)



![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)